Trimethylurea
Overview
Description
Synthesis Analysis
The synthesis of trimethylurea involves chemical reactions that incorporate methyl groups into the urea structure. Although specific details on the synthesis of this compound itself are scarce, related compounds such as polyureas and other urea derivatives have been synthesized through reactions with diisocyanates and other starting materials. For example, polyureas have been synthesized by reacting aniline trimer with different diisocyanates, showing the versatility of urea compounds in synthesis processes (Liu, Zhang, & Xu, 2011).
Molecular Structure Analysis
The molecular structure of this compound, similar to its related compounds, is expected to showcase a planar configuration around the carbonyl carbon atom due to the nature of the urea group. The electron diffraction studies of trimethyl(silylmethylene)phosphorane, a related compound, revealed bond lengths and angles that suggest a planar configuration around the central carbon atom, which could be analogous to this compound's structure (Ebsworth, Rankin, Zimmer-Gasser, & Schmidbaur, 1980).
Chemical Reactions and Properties
This compound, like other urea derivatives, can undergo various chemical reactions, including interactions with isocyanates, alcohols, and other reactive compounds. For instance, reactions of trimethylaluminum with secondary arsines produced compounds with six-membered Al-As rings, demonstrating the reactive versatility of trimethyl groups in organometallic chemistry (Cooke, Purdy, Wells, & White, 1996).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on this compound is not readily available, the study of related compounds, such as trimethyltin chloride, provides insights into the volatility and stability of trimethylated compounds. Trimethyltin chloride, for example, is known for its high volatility and serves as a key starting material in the synthesis of various organotin derivatives (Hossain, Lefferts, Molloy, Helm, & Zuckerman, 1979).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and stability, are crucial for its applications in synthesis and other chemical processes. For instance, trimethylsilyl derivatives are commonly used in silylation reactions to increase the volatility and stability of organic compounds, highlighting the significance of trimethyl groups in enhancing the chemical properties of compounds (Little, 1999).
Scientific Research Applications
Latent Fluorophore Development
- Application: Trimethylurea is utilized in the development of latent fluorophores. These fluorophores, based on a trimethyl lock, offer distinct advantages in biological environments. They remain stable but rapidly yield visible compounds upon specific hydrolysis in human cells, making them valuable for biological research and medical diagnostics.
- References: (Chandran, Dickson, & Raines, 2005)
Synthesis of Pharmacological Tools
- Application: this compound derivatives are used in synthesizing pharmacological tools like 15N-Hydroxyurea. This synthesis is vital for creating compounds used in various medical research applications, demonstrating the chemical's versatility in drug development processes.
- References: (Yasaki, Xu, & King, 2000)
Drug Delivery Research
- Application: In the field of controlled drug delivery, this compound-based compounds like poly(acetal urethane) are investigated for their pH-sensitive, acid-degradable properties. This research is pivotal in developing more efficient and targeted drug delivery systems, especially for anticancer drugs.
- References: (Huang et al., 2015)
Neurodegeneration Research
- Application: Although not directly involving this compound, related compounds like Trimethyltin (TMT) are used to create in vivo rodent models for studying neurodegeneration, particularly in the hippocampus. This research is crucial for understanding diseases like temporal lobe epilepsy and developing therapeutic interventions.
- References: (Lee et al., 2016)
Polymer Research for Industrial Applications
- Application: this compound derivatives are involved in the synthesis of polyurethanes used in industrial applications. Studies on these compounds focus on understanding their reactivity and properties, which is essential for developing advanced materials in coatings, adhesives, and more.
- References: (Möller & Moritz, 2006)
Encapsulation Research
- Application: this compound derivatives are employed in selective pairwise encapsulation studies, which have implications in chemistry and biology for targeted delivery and controlled release of substances.
- References: (Gil-Ramírez, Chas, & Ballester, 2010)
Safety Evaluation in Food Contact Materials
- Application: Research has been conducted on the safety evaluation of this compound-related compounds, like trimethyl trimellitate, in the context of food contact materials. This is essential for ensuring consumer safety in the food and beverage industry.
- References: (Flavourings, 2011)
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,3-trimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSWCAGTKRUTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212548 | |
Record name | N,N',N'-Trimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
632-14-4 | |
Record name | N,N,N′-Trimethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N',N'-Trimethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N',N'-Trimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMK4WZ573B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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